Nickel silicate

Heterogeneous Catalysis Hydrogenation Ni/SiO₂

Nickel silicate (CAS 37321-15-6), also designated as silicic acid nickel salt with the molecular formula NiO₃Si, is an inorganic compound formed through the interaction of nickel(II) ions with silicate species. This material class encompasses various stoichiometric and structural variants including nickel phyllosilicates and orthosilicates such as Ni₂SiO₄.

Molecular Formula NiO3Si
Molecular Weight 134.777 g/mol
CAS No. 37321-15-6
Cat. No. B1633636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel silicate
CAS37321-15-6
Molecular FormulaNiO3Si
Molecular Weight134.777 g/mol
Structural Identifiers
SMILES[O-][Si](=O)[O-].[Ni+2]
InChIInChI=1S/Ni.O3Si/c;1-4(2)3/q+2;-2
InChIKeyFMQXRRZIHURSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Silicate CAS 37321-15-6: Material Class and Baseline Procurement Considerations


Nickel silicate (CAS 37321-15-6), also designated as silicic acid nickel salt with the molecular formula NiO₃Si, is an inorganic compound formed through the interaction of nickel(II) ions with silicate species [1]. This material class encompasses various stoichiometric and structural variants including nickel phyllosilicates and orthosilicates such as Ni₂SiO₄ [2]. Unlike conventional supported nickel catalysts where nickel oxide is merely deposited on silica surfaces, nickel silicate represents a distinct chemical entity characterized by Ni-O-Si bonding networks that confer unique thermal stability profiles and metal-support interaction properties [3]. The compound finds application across heterogeneous catalysis, electrochemical energy storage, and functional material synthesis, with performance characteristics that are highly dependent on preparation methodology, silicate structure, and nickel speciation [4].

Why Generic Substitution of Nickel Silicate CAS 37321-15-6 Is Not Feasible in Performance-Critical Applications


The substitution of nickel silicate with generic Ni/SiO₂ alternatives or other metal silicates (e.g., cobalt silicate, manganese silicate) without rigorous performance validation introduces substantial technical risk due to the compound's unique structure-property relationships [1]. The extent of nickel silicate formation during catalyst preparation directly governs critical parameters including total surface area, nickel particle size, reducibility, and pore size distribution [2]. These morphological and chemical features cannot be replicated by simple nickel oxide on silica formulations. Furthermore, the nickel-silicate interaction strength profoundly affects metal sintering resistance and carbon deposition behavior under operational conditions [3]. In electrochemical applications, nickel silicate electrodes exhibit specific capacitances that vary by over 100% depending on structural architecture and composite formulation, rendering substitution with alternative metal silicates or unsupported nickel oxides ineffective without comprehensive re-optimization [4].

Nickel Silicate CAS 37321-15-6: Quantitative Differentiation Evidence Versus Closest Analogs


Nickel Silicate-Derived Sol-Gel Catalysts Outperform Commercial Nickel Catalysts in Benzene Hydrogenation Activity

Ni/SiO₂ catalysts prepared via heterophase sol-gel synthesis, in which nickel silicate species form during precursor interaction with ethyl silicate, demonstrated higher catalytic activity in benzene hydrogenation than multiple commercial nickel catalysts [1]. The nickel surface remained accessible to reactants rather than being blocked by the silica matrix, a differentiation from conventional precipitated catalysts where silica encapsulation can limit active site exposure [1].

Heterogeneous Catalysis Hydrogenation Ni/SiO₂

Nickel Silicate Formation Suppresses Unsaturated Fatty Acid Hydrogenation Rates Relative to Silicate-Free Ni/SiO₂

In precipitated Ni/SiO₂ catalysts, increased nickel silicate formation on the catalyst surface correlates with significant decreases in hydrogenation rates for unsaturated fatty acids [1]. This inverse relationship stems from nickel silicate formation reducing catalyst pore size, thereby restricting reactant diffusion into the catalyst interior [1]. Concurrently, increased nickel silicate content elevates total surface area while decreasing nickel particle size and reducibility [2].

Fatty Acid Hydrogenation Catalyst Deactivation Pore Structure

Nickel Silicate Composite Electrodes Achieve 178.9 F·g⁻¹ Specific Capacitance — 2.6× Higher Than Bare Nickel Silicate

Ni₃Si₂O₅(OH)₄/RGO (nickel silicate hydroxide/reduced graphene oxide) composite hollow microspheres delivered a maximum specific capacitance of 178.9 F·g⁻¹ at 1 A·g⁻¹, substantially exceeding the capacitance of contrastive bare Ni₃Si₂O₅(OH)₄ hollow microspheres [1]. The composite electrode further exhibited 97.6% capacitance retention after 5,000 cycles at 6 A·g⁻¹ [1]. The hierarchical porous hollow architecture achieved a specific surface area of 67.6 m²·g⁻¹ [1].

Supercapacitors Energy Storage Electrode Materials

rGO@NiSiO@NiO/C Architecture Delivers 324 F·g⁻¹ Specific Capacitance, Surpassing State-of-the-Art Nickel Silicates

The layer-by-layer rGO@NiSiO@NiO/C architecture, incorporating inner reduced graphene oxide, nickel silicate, and outer nickel oxide/carbon layers, achieves a specific capacitance of 324 F·g⁻¹ at 0.5 A·g⁻¹ with ~91% retention after 10,000 cycles, surpassing state-of-the-art nickel silicates [1]. The hybrid supercapacitor device attains an energy density of 26.7 Wh·kg⁻¹ at 343.8 W·kg⁻¹ [1].

Hybrid Supercapacitors Carbon Composites Energy Density

Nickel Silicate Formation Inhibits NiO Crystallization to 500°C and Suppresses Reducibility Versus Unsupported NiO

Silicate formation in Ni/SiO₂ materials prepared by deposition-precipitation inhibits NiO crystallization up to 500°C [1]. However, the reducibility of the nickel oxide phase resulting from silicate decomposition is strongly hindered compared to unsupported nickel oxide [1]. This trade-off — enhanced thermal stability against crystallization coupled with impaired reducibility — is intrinsic to nickel silicate formation and distinguishes these materials from silica-supported nickel prepared via methods that avoid silicate generation (e.g., ion exchange with ethylenediamine) [1].

Thermal Stability TPR Catalyst Preparation

Ni-O-Si Complex Structure Promotes 1-Phenylethanol Oxidation Activity Relative to NiO Nanoclusters Alone

Coexistence of the Ni-O-Si complex structure with NiO nanoclusters results in higher catalytic activity for 1-phenylethanol oxidation compared to NiO nanoclusters alone, indicating a promoting effect of the nickel silicate structural motif for this oxidation reaction [1].

Oxidation Catalysis Synergistic Effects Alcohol Oxidation

Nickel Silicate CAS 37321-15-6: Evidence-Supported Application Scenarios for Procurement Decision-Making


High-Loading Nickel Hydrogenation Catalysts Requiring Superior Activity Over Commercial Benchmarks

Based on direct evidence that sol-gel synthesized Ni/SiO₂ catalysts containing nickel silicate species exhibit higher benzene hydrogenation activity than multiple commercial nickel catalysts, procurement of nickel silicate precursors for hydrogenation applications is justified when process economics demand performance exceeding conventional commercial alternatives. The tunability of nickel particle size from 10 nm to 4 nm via silica content adjustment (5% to 52%) enables process-specific optimization of metal dispersion and catalytic surface area [1].

Supercapacitor Electrodes Requiring Specific Capacitances of 179–324 F·g⁻¹ with Extended Cycle Life

Evidence from direct comparative studies demonstrates that nickel silicate hydroxide/graphene composite electrodes achieve specific capacitances of 178.9 F·g⁻¹ with 97.6% retention over 5,000 cycles, while advanced layer-by-layer architectures (rGO@NiSiO@NiO/C) reach 324 F·g⁻¹ with ~91% retention after 10,000 cycles [2][3]. Procurement of nickel silicate for supercapacitor applications should be restricted to formulations incorporating conductive carbon components (graphene, RGO, or carbon coatings), as bare nickel silicate exhibits substantially inferior capacitance due to intrinsic conductivity limitations [3].

High-Temperature Catalytic Processes Requiring Resistance to NiO Crystallization and Sintering

Evidence from EXAFS and TPR studies confirms that nickel silicate formation inhibits NiO crystallization up to 500°C, providing thermal stability advantages over unsupported nickel oxide in high-temperature applications [4]. This property supports procurement of nickel silicate-containing catalysts for processes such as methane dry reforming, where the nickel-phyllosilicate phase (1:1 nickel-phyllosilicate) influences metal sintering resistance and carbon deposition behavior [5]. However, the impaired reducibility of silicate-derived NiO must be factored into activation protocols [4].

Oxidation Catalysis Exploiting Ni-O-Si Interfacial Promoting Effects

Evidence from 1-phenylethanol oxidation studies indicates that the Ni-O-Si complex structure (characteristic of nickel silicate/phyllosilicate) exerts a promoting effect on catalytic activity relative to isolated NiO nanoclusters [6]. Procurement of nickel silicate for selective oxidation applications should leverage this interfacial synergy, with catalyst specifications requiring confirmation of Ni-O-Si structural motifs rather than simple NiO-on-silica physical mixtures [6].

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